N1,N4-Dibutyl-N1,N4-diethylsuccinamide

green solvent water immiscibility liquid-liquid extraction

N1,N4-Dibutyl-N1,N4-diethylsuccinamide (also referred to as EBSA) is a tetraalkyl succinamide belonging to a novel family of water-immiscible, dipolar aprotic solvents derived from bio-succinic acid. It possesses a molecular weight of 284.44 g/mol and exhibits a uniquely balanced polarity profile that distinguishes it from both traditional amide solvents (e.g., NMP, DMF) and its closest in-class analogs (TBSA and MBSA).

Molecular Formula C16H32N2O2
Molecular Weight 284.44 g/mol
Cat. No. B8240751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N4-Dibutyl-N1,N4-diethylsuccinamide
Molecular FormulaC16H32N2O2
Molecular Weight284.44 g/mol
Structural Identifiers
SMILESCCCCN(CC)C(=O)CCC(=O)N(CC)CCCC
InChIInChI=1S/C16H32N2O2/c1-5-9-13-17(7-3)15(19)11-12-16(20)18(8-4)14-10-6-2/h5-14H2,1-4H3
InChIKeyXNHCTMSEZBGBEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N1,N4-Dibutyl-N1,N4-diethylsuccinamide: A Water-Immiscible Dipolar Aprotic Solvent for Green Chemistry Applications


N1,N4-Dibutyl-N1,N4-diethylsuccinamide (also referred to as EBSA) is a tetraalkyl succinamide belonging to a novel family of water-immiscible, dipolar aprotic solvents derived from bio-succinic acid [1]. It possesses a molecular weight of 284.44 g/mol and exhibits a uniquely balanced polarity profile that distinguishes it from both traditional amide solvents (e.g., NMP, DMF) and its closest in-class analogs (TBSA and MBSA) [1].

Why N1,N4-Dibutyl-N1,N4-diethylsuccinamide Cannot Be Replaced by Generic Succinamide Analogs


Despite sharing a common succinamide backbone, N1,N4-Dibutyl-N1,N4-diethylsuccinamide (EBSA) exhibits a distinct combination of two ethyl and two butyl N-substituents that generates a Log P of 2.72 and a Hansen polarity parameter (δP) of 10.4 MPa⁻⁰·⁵, placing it precisely between the more lipophilic TBSA (Log P 3.77, δP 9.0) and the more polar MBSA (Log P 1.65, δP 11.0) [1]. This intermediate polarity directly translates into differentiated performance in polymer solubility, MOF synthesis, and catalytic applications, meaning that substitution by a generic tetraalkyl succinamide will alter solvation behavior and compromise process outcomes [1].

Quantitative Differentiation of N1,N4-Dibutyl-N1,N4-diethylsuccinamide Against Comparators


Water Immiscibility Advantage Over Traditional Dipolar Aprotic Solvents

In contrast to traditional dipolar aprotic solvents such as NMP, DMF, and DMAc, which are fully water-miscible, EBSA is water-immiscible while maintaining hexane miscibility—a rare combination for polar solvents [1]. This behavior is consistent with its measured Log P (o/w) of 2.72, which is intermediate between TBSA (3.77) and MBSA (1.65), enabling straightforward phase separation and solvent recycling without energy-intensive distillation [1].

green solvent water immiscibility liquid-liquid extraction solvent recovery

Superior Catalytic Synthesis Yield from Succinyl Chloride Route

When synthesized from succinyl chloride, EBSA achieves a yield of 82%, which is substantially higher than the 63% obtained for TBSA and moderately higher than the 70% for MBSA under comparable catalytic conditions using a K60 silica catalyst in a solventless system [1]. This higher yield translates into lower raw material cost per kilogram of purified product.

solvent synthesis catalytic amidation process efficiency succinamide

Highest HKUST-1 MOF BET Surface Area Among Succinamide Solvents

In the microwave-assisted synthesis of the benchmark MOF HKUST-1, EBSA produced crystals with a BET surface area of 1116 m² g⁻¹, which is the highest among the three succinamide solvents and nearly identical to the value obtained with the gold-standard solvent DMF (1111 m² g⁻¹) [1]. By contrast, MBSA and TBSA yielded significantly lower surface areas of 981 m² g⁻¹ and 914 m² g⁻¹, respectively [1].

metal-organic framework MOF synthesis BET surface area porous materials

Selective Polyethersulfone (PES) Solubility Profile for Membrane Fabrication

EBSA exhibits a unique intermediate PES solubility profile: it partially dissolves PES at 80 °C, whereas TBSA is completely insoluble and MBSA achieves full dissolution [1]. This graded solubility behavior allows EBSA to be used in applications requiring controlled polymer swelling or partial dissolution—such as surface modification or composite fabrication—where TBSA is ineffective and MBSA would cause complete dissolution.

polymer solubility polyethersulfone membrane fabrication solvent selection

Tunable Polarity Window Between TBSA and MBSA for Optimized Solvation

EBSA occupies a distinct polarity niche defined by its Hansen solubility parameters: δD = 17.2 MPa⁻⁰·⁵, δP = 10.4 MPa⁻⁰·⁵, δH = 3.3 MPa⁻⁰·⁵, and a Kamlet-Taft π* of 0.67 [1]. These values place EBSA precisely between the less polar TBSA (δP = 9.0, π* = 0.63) and the more polar MBSA (δP = 11.0, π* = 0.78), while its hydrogen-bonding basicity (β = 0.91) is higher than both MBSA (β = 0.82) and traditional amides (NMP β = 0.75, DMF β = 0.71) [1].

solvent polarity Hansen solubility parameters dipolar aprotic solvation tuning

Optimal Application Scenarios for N1,N4-Dibutyl-N1,N4-diethylsuccinamide Based on Quantitative Evidence


Green Synthesis of High-Surface-Area MOFs (e.g., HKUST-1) as a DMF Replacement

In microwave-assisted HKUST-1 synthesis, EBSA delivers a BET surface area of 1116 m² g⁻¹, which is statistically identical to the DMF benchmark (1111 m² g⁻¹) while exceeding the performance of its in-class analogs TBSA (914 m² g⁻¹) and MBSA (981 m² g⁻¹) [1]. Procurement of EBSA for MOF synthesis enables the replacement of reprotoxic DMF without sacrificing product quality, supporting greener material production workflows [1].

Controlled PES Polymer Processing for Advanced Membrane Fabrication

EBSA uniquely achieves partial dissolution of polyethersulfone (PES) at 80 °C, whereas TBSA is entirely insoluble and MBSA fully dissolves the polymer [1]. This intermediate solubility makes EBSA the preferred solvent for processes requiring controlled polymer swelling, surface etching, or gradient-porosity membrane fabrication where neither a completely inert nor a fully solubilizing solvent is suitable [1].

Aqueous-Phase Product Isolation Enabled by Water Immiscibility

Unlike traditional dipolar aprotic solvents (NMP, DMF, DMAc) that require energy-intensive distillation for recovery from aqueous mixtures, EBSA's water immiscibility (Log P = 2.72) allows direct phase separation after aqueous workup [1]. This property is particularly valuable in liquid-liquid extraction, Heck coupling reactions, and any synthetic protocol where simplified solvent recovery reduces processing cost and environmental footprint [1].

Cost-Efficient Solvent Procurement via High-Yield Catalytic Synthesis

The succinyl chloride route to EBSA provides an 82% isolated yield, which is 19 percentage points higher than TBSA (63%) and 12 percentage points higher than MBSA (70%) under identical solventless catalytic conditions [1]. For procurement decisions involving multi-kilogram or pilot-scale quantities, this yield advantage directly translates into lower unit cost and reduced waste generation, favoring EBSA over its in-class alternatives [1].

Quote Request

Request a Quote for N1,N4-Dibutyl-N1,N4-diethylsuccinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.